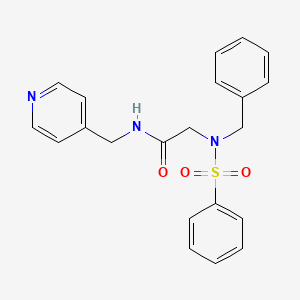
6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline
説明
6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of isoquinoline alkaloids. It is commonly referred to as L-tetrahydropalmatine (L-THP) and is extracted from the roots of the plant Corydalis yanhusuo. L-THP has been used in traditional Chinese medicine for centuries and is known for its analgesic and sedative properties. In recent years, L-THP has gained attention for its potential therapeutic applications in various fields of research.
作用機序
The exact mechanism of action of 6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. This compound has been shown to bind to the dopamine D2 receptor and the mu-opioid receptor, which may contribute to its analgesic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of ion channels. This compound has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the advantages of using 6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline. One potential area of investigation is its potential use in treating drug addiction, particularly opioid addiction. This compound has been shown to have opioid receptor binding activity, which may make it a useful tool in treating opioid addiction. Another potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Finally, this compound may also have potential applications in the treatment of other neurological disorders, such as schizophrenia and depression.
科学的研究の応用
6,7-dimethoxy-2-(3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline has been the subject of numerous studies in recent years due to its potential therapeutic applications. It has been shown to have analgesic, sedative, anxiolytic, and antipsychotic properties. This compound has also been investigated for its potential use in treating drug addiction, Parkinson's disease, and other neurological disorders.
特性
IUPAC Name |
6,7-dimethoxy-2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-19-15-8-12-5-7-18(14-4-3-6-17-10-14)11-13(12)9-16(15)20-2/h8-9,14,17H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRPVLVHNHDGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3CCCNC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,9-dimethyl-11-(4-methylphenyl)pyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3448997.png)

![N-(3,4-dichlorophenyl)-2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B3449026.png)
![ethyl 4-{[4-(ethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3449029.png)


![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B3449044.png)
![2-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B3449050.png)

![2-(4-chlorophenyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B3449063.png)
![4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3449065.png)
![4-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3449072.png)
![2-[(4-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B3449093.png)